
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phényléthanesulfonate de pyrrolidin-3-yle est un composé chimique appartenant à la classe des sulfonates. Il se caractérise par la présence d'un cycle pyrrolidine lié à un groupe phényléthanesulfonate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-2-phényléthanesulfonate de pyrrolidin-3-yle implique généralement la réaction de la pyrrolidine avec le chlorure de phényléthanesulfonyle en milieu basique. La réaction est effectuée en présence d'une base telle que la triéthylamine ou l'hydroxyde de sodium pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane à température ambiante.
Méthodes de production industrielle
À l'échelle industrielle, la production du (S)-2-phényléthanesulfonate de pyrrolidin-3-yle peut impliquer des procédés en continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs peuvent optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-Phényléthanesulfonate de pyrrolidin-3-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonate en sulfure.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe sulfonate par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des sulfures.
Applications De Recherche Scientifique
(S)-2-Phényléthanesulfonate de pyrrolidin-3-yle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou comme ligand dans des essais de liaison aux récepteurs.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (S)-2-phényléthanesulfonate de pyrrolidin-3-yle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes, selon sa structure et la nature de la cible. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l'expression génique.
Mécanisme D'action
The mechanism of action of (S)-Pyrrolidin-3-yl 2-phenylethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Phényléthanesulfonate : Un composé apparenté présentant des propriétés chimiques similaires mais dépourvu du cycle pyrrolidine.
Sulfonates de pyrrolidinyle : Des composés présentant un cycle pyrrolidine lié à différents groupes sulfonates.
Unicité
(S)-2-Phényléthanesulfonate de pyrrolidin-3-yle est unique en raison de la combinaison du cycle pyrrolidine et du groupe phényléthanesulfonate. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le différencient des autres composés similaires.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
[(3S)-pyrrolidin-3-yl] 2-phenylethanesulfonate |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m0/s1 |
Clé InChI |
PPUUDRZVNYTFMQ-LBPRGKRZSA-N |
SMILES isomérique |
C1CNC[C@H]1OS(=O)(=O)CCC2=CC=CC=C2 |
SMILES canonique |
C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



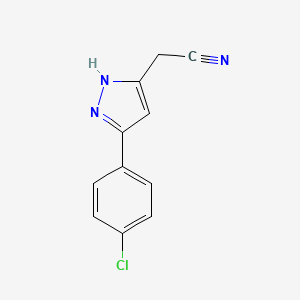


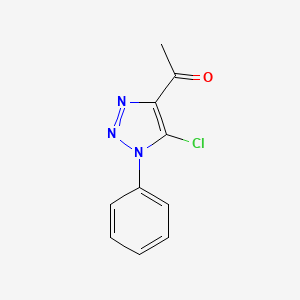
![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
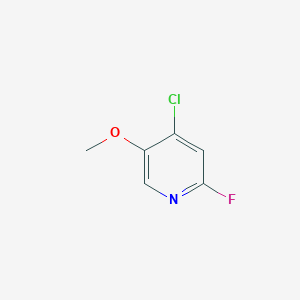

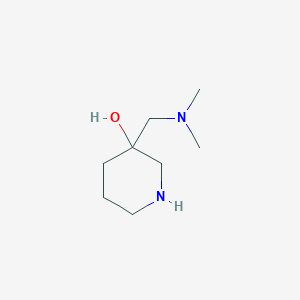
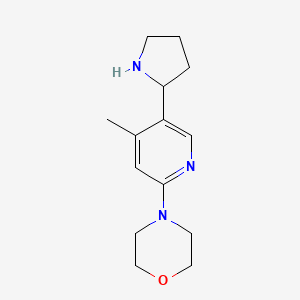

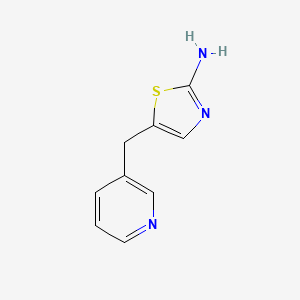
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)
